molecular formula C10H14IN3O5 B13428948 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one

Cat. No.: B13428948
M. Wt: 383.14 g/mol
InChI Key: WIEXHTNXWVBQFD-TWOTXZKJSA-N
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Description

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an iodinated pyrimidine ring and a sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one typically involves multiple steps. One common method includes the iodination of a pyrimidine precursor followed by the attachment of the sugar moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The iodinated pyrimidine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one apart is its iodinated pyrimidine ring, which imparts unique chemical properties and biological activities. This makes it particularly valuable in medicinal chemistry for developing novel therapeutic agents .

Properties

Molecular Formula

C10H14IN3O5

Molecular Weight

383.14 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C10H14IN3O5/c1-10(18)6(16)5(3-15)19-8(10)14-2-4(11)7(12)13-9(14)17/h2,5-6,8,15-16,18H,3H2,1H3,(H2,12,13,17)/t5-,6+,8-,10-/m1/s1

InChI Key

WIEXHTNXWVBQFD-TWOTXZKJSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O)O

Origin of Product

United States

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